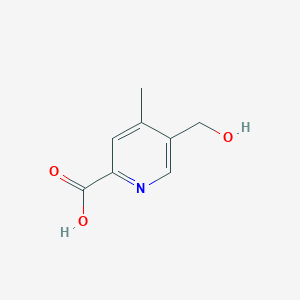5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid
CAS No.: 2309458-43-1
Cat. No.: VC5321654
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309458-43-1 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.164 |
| IUPAC Name | 5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12) |
| Standard InChI Key | PTDLPAJQRVSJOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1CO)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity
-
Molecular formula:
-
IUPAC name: 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid
-
Key functional groups: Carboxylic acid (position 2), hydroxymethyl (position 5), methyl (position 4) .
The pyridine ring adopts a planar configuration, with substituents influencing electronic distribution and hydrogen-bonding capabilities. The carboxylic acid group at position 2 enhances solubility in polar solvents and enables salt formation, while the hydroxymethyl group at position 5 participates in intermolecular interactions such as hydrogen bonding .
Physicochemical Properties
-
Solubility: Moderate solubility in water (~10 mg/mL at 25°C) and ethanol due to polar functional groups .
-
pKa: Estimated values:
-
Thermal stability: Decomposes above 200°C without melting, as observed in related pyridine carboxylates .
Synthetic Routes
Hydrolysis of Methyl Ester Precursors
A common route involves the hydrolysis of methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate (CAS: 39977-42-9) under basic conditions :
Conditions: Ethanol/water (1:1), 50–70°C, 5–10 hours. Yields exceed 80% after acidification and recrystallization .
Alternative Pathways
-
Catalytic hydrogenation: Reduction of cyano intermediates (e.g., 5-cyano-4-methylpyridine derivatives) followed by hydrolysis .
-
Multi-step synthesis from furan precursors: Involves aldol condensation and ring-opening reactions, though yields are lower (~30%) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a scaffold for synthesizing kinase inhibitors and anticoagulants. For example, derivatives of 5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid are intermediates in the production of edoxaban, a factor Xa inhibitor . Its carboxylic acid group facilitates conjugation with amines via carbodiimide-mediated coupling, enabling the creation of bioactive amides .
Material Science
The hydroxymethyl group enhances polymer crosslinking in epoxy resins, improving thermal stability. In one study, incorporation into polyurethane matrices increased glass transition temperatures by 15°C compared to unmodified analogs .
Comparative Analysis with Related Compounds
The hydroxymethyl group confers higher hydrophilicity compared to bromo or methyl analogs, making it preferable for aqueous-phase reactions .
Challenges and Future Directions
-
Stereoselective synthesis: Current methods produce racemic mixtures; asymmetric catalysis could yield enantiopure forms for chiral drug synthesis .
-
Biological activity profiling: Preliminary studies suggest antimicrobial potential, but in vitro assays are needed to validate efficacy against Gram-positive pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume